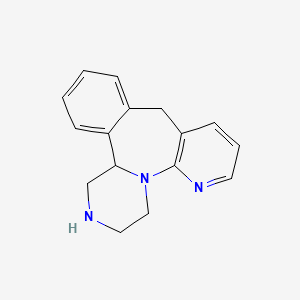

Normirtazapine

説明

Defining Normirtazapine as an Active Metabolite of Mirtazapine (B1677164)

This compound, also known by the systematic name N-desmethylmirtazapine, is the primary and pharmacologically active metabolite of the tetracyclic antidepressant, Mirtazapine. nih.govmedchemexpress.comcerilliant.com It is classified chemically as a tetracyclic benzazepine. nih.gov The formation of this compound occurs in the body following the administration of Mirtazapine, primarily through a metabolic process known as N-demethylation, which involves the removal of a methyl group from the parent compound. frontiersin.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine | medkoo.com |

| Synonyms | N-Desmethylmirtazapine, Desmethyl mirtazapine, ORG-3838 | nih.gov |

| Molecular Formula | C16H17N3 | nih.govacetherapeutics.com |

| Molecular Weight | 251.33 g/mol | nih.govacetherapeutics.com |

| CAS Number | 61337-68-6 | nih.gov |

Significance of Pharmacologically Active Metabolites in Psychopharmacology

The presence of active metabolites necessitates a comprehensive understanding of not just the parent drug but also its metabolic byproducts to optimize therapy and predict patient response. creative-proteomics.compsychiatrist.com Many psychotropic medications exert their effects through a combination of the parent drug and its active metabolites. nih.gov For instance, the antidepressant fluoxetine (B1211875) is metabolized to the active norfluoxetine, and the antipsychotic risperidone (B510) is converted to paliperidone. frontiersin.orgpsychiatrist.com In some cases, these active metabolites have proven so effective that they have been developed and marketed as separate drugs. nih.govpsychiatrist.com this compound serves as a key example of a metabolite that contributes to the therapeutic action of its parent drug, Mirtazapine, although its pharmacological activity is reported to be about three to four times less potent than Mirtazapine. frontiersin.org

Table 2: Pharmacological Comparison of Mirtazapine and this compound

| Characteristic | Mirtazapine (Parent Drug) | This compound (Active Metabolite) | Source |

|---|---|---|---|

| Primary Formation Pathway | - | N-demethylation of Mirtazapine | frontiersin.orgnih.gov |

| Key Metabolic Enzymes | CYP1A2, CYP2D6, CYP3A4 | Primarily formed via CYP3A4 | nih.govnih.gov |

| Relative Pharmacological Activity | Baseline activity | Considered pharmacologically active, but less potent than Mirtazapine (approx. 3-4 times less active) | frontiersin.org |

| Contribution to Overall Effect | Primary therapeutic effects | Contributes to the total pharmacodynamic profile | nih.gov |

Historical and Current Research Perspectives on this compound

The identification of this compound is intrinsically linked to the clinical development of Mirtazapine in the 1990s. nih.gov It was discovered during extensive pharmacokinetic studies that characterized how Mirtazapine is absorbed, distributed, metabolized, and excreted by the body. Early research focused on delineating the primary metabolic pathways, confirming that N-demethylation and 8-hydroxylation were major routes of biotransformation. frontiersin.orgnih.gov A significant step forward in this compound research was the development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), in the early 2000s. researchgate.net These methods allowed for the precise and simultaneous measurement of both Mirtazapine and this compound in biological fluids like blood plasma and cerebrospinal fluid (CSF), enabling more detailed pharmacokinetic studies. medkoo.comresearchgate.net

Current research continues to build on this foundation. A key area of investigation is the distribution of this compound within the central nervous system. Studies have demonstrated that this compound can cross the blood-cerebrospinal fluid barrier, indicating its ability to enter the brain and reach its sites of action. nih.gov Researchers have found strong correlations between the administered daily dose of Mirtazapine and the resulting concentrations of this compound in the blood serum. nih.gov Furthermore, a significant focus of modern research is on pharmacogenomics—how genetic variations (polymorphisms) in CYP enzymes like CYP2D6 and CYP3A5 can lead to individual differences in the rate of Mirtazapine metabolism and, consequently, varying levels of this compound in the body. nih.gov This line of inquiry is vital for moving towards more personalized medicine approaches. nih.gov

Table 3: Key Cytochrome P450 (CYP) Enzymes in Mirtazapine Metabolism

| Enzyme | Primary Role in Mirtazapine Metabolism | Source |

|---|---|---|

| CYP2D6 | Major contributor to 8-hydroxylation | nih.govnih.gov |

| CYP3A4 | Major contributor to N-demethylation (formation of this compound) and N-oxidation | nih.gov |

| CYP1A2 | Contributes to 8-hydroxylation and N-oxidation | nih.govnih.gov |

| CYP3A5 | Contributes to N-demethylation | nih.gov |

Unanswered Questions and Emerging Research Trajectories for this compound

Emerging research trajectories aim to address these gaps. One promising avenue is the study of stereo-selective pharmacology. Mirtazapine is a racemic mixture of two enantiomers, (S)-(+) and (R)-(-), which have different pharmacological properties. wikipedia.org Future research is likely to investigate the distinct activities of this compound's own enantiomers. Another major trajectory is the application of pharmacogenomic data to clinical practice. By identifying a patient's CYP enzyme genotype, clinicians might one day be able to predict their metabolic profile and tailor Mirtazapine therapy to achieve an optimal balance of the parent drug and its active metabolite. nih.gov Finally, advanced computational and systems pharmacology modeling represents a new frontier, offering the potential to simulate and predict the complex, integrated pharmacodynamics of the Mirtazapine-Normirtazapine system within the body.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLAMNFOHWVQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009940 | |

| Record name | Normirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61337-68-6 | |

| Record name | Demethylmirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U20K575142 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Mirtazapine to Normirtazapine

The biotransformation of mirtazapine (B1677164) is extensive, with N-demethylation being one of the principal routes leading to the formation of normirtazapine (also known as desmethylmirtazapine). mdpi.commdpi.comfrontiersin.orgnih.gov This process, along with 8-hydroxylation and N-oxidation, constitutes the major metabolic fate of mirtazapine in the human body. mdpi.comfrontiersin.orgnih.govdrugbank.com

Enzymatic Formation of this compound: The Role of Cytochrome P450

The conversion of mirtazapine to this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.govwikipedia.orgnih.gov

Multiple CYP isoforms are involved in the N-demethylation of mirtazapine. In vitro studies using human liver microsomes have identified CYP3A4 as a major contributor to this metabolic pathway. drugbank.comdrugbank.comtdm-monografie.org At lower, clinically relevant concentrations of mirtazapine, CYP3A4's role in forming N-desmethylmirtazapine is particularly significant, accounting for over 50% of this specific metabolic reaction. drugbank.com

CYP1A2 also participates in the N-demethylation of mirtazapine. drugbank.comuspharmacist.com Its contribution, however, appears to be more pronounced at lower mirtazapine concentrations and decreases as the concentration of the parent drug increases. drugbank.com

Table 1: Key Cytochrome P450 Isoforms in Mirtazapine N-Demethylation

| CYP Isoform | Primary Role in Mirtazapine Metabolism | Contribution to this compound Formation |

|---|---|---|

| CYP3A4 | N-demethylation, N-oxidation | Major contributor to the formation of this compound. drugbank.comdrugbank.comtdm-monografie.org |

| CYP1A2 | 8-hydroxylation, N-demethylation | Contributes to N-demethylation, particularly at lower mirtazapine concentrations. drugbank.comuspharmacist.com |

| CYP2D6 | 8-hydroxylation | Primarily involved in hydroxylation, with a lesser role in N-demethylation. drugbank.comdrugbank.comuspharmacist.comnih.gov |

Comparative Analysis of Mirtazapine Metabolic Pathways (N-demethylation, 8-hydroxylation, N-oxidation)

The formation of the 8-hydroxy metabolite is mainly carried out by CYP2D6 and to a lesser extent by CYP1A2. drugbank.comtdm-monografie.org Conversely, the N-demethylation to this compound and the N-oxidation are largely attributed to the activity of CYP3A4. drugbank.comtdm-monografie.org

Genetic Polymorphisms and their Influence on this compound Formation

Genetic polymorphisms in CYP3A5, an enzyme that, like CYP3A4, catalyzes N-demethylation, have also been shown to influence mirtazapine metabolism. nih.gov Patients who are poor expressers of CYP3A5 have been found to have higher trough plasma concentration-to-dose ratios of mirtazapine. nih.gov

Polymorphisms in the CYP1A2 gene, particularly those that are inducible by factors like smoking, can also affect mirtazapine metabolism. genesight.com Smoking can increase the metabolic activity of CYP1A2, potentially leading to faster metabolism of mirtazapine. genesight.com

Pharmacodynamic Profile of Normirtazapine

Receptor Binding Characteristics

Normirtazapine demonstrates a broad receptor binding profile, acting as an antagonist at several key receptors, although generally with a lower affinity than its parent compound, mirtazapine (B1677164). frontiersin.org Both compounds share affinities for adrenergic, serotonergic, and histamine (B1213489) receptors, but the differences in their binding constants and selectivity influence their individual pharmacological characteristics.

This compound functions as an antagonist of central presynaptic α2-adrenergic receptors. This antagonism is a key component of its mechanism, though its affinity for these receptors is lower than that of mirtazapine. For instance, the (R)-enantiomer of this compound shows an inhibition efficacy of 60% at α₂-adrenergic autoreceptors, compared to 85% for mirtazapine. vulcanchem.com By blocking these autoreceptors, which normally serve to inhibit norepinephrine (B1679862) release, this compound facilitates noradrenergic neurotransmission.

Like its parent compound, this compound has a significantly lower affinity for α1-adrenergic receptors compared to α2-adrenoceptors. nih.govdrugbank.com This selectivity for α2-receptors is a defining characteristic of the pharmacological class.

This compound is an antagonist of serotonin (B10506) 5-HT2 and 5-HT3 receptors. Its affinity for the 5-HT2 receptor is notable, though weaker than that of mirtazapine, with a reported IC₅₀ value of 110 nM for (R)-normirtazapine versus 18 nM for the parent drug. vulcanchem.com It demonstrates only a weak affinity for the 5-HT3 receptor, with a dissociation constant (Kᵢ) greater than 1,000 nM. vulcanchem.com Similar to mirtazapine, this compound has a low affinity for 5-HT1 receptors. nih.gov The blockade of 5-HT2 and 5-HT3 receptors is significant as it allows for the preferential stimulation of 5-HT1A receptors by serotonin, an effect linked to antidepressant and anxiolytic outcomes. nih.govnih.gov

This compound displays a very high affinity for histamine H1 receptors, acting as a potent antagonist. vulcanchem.com The (R)-enantiomer of this compound has a reported Kᵢ value of 1.2 nM. vulcanchem.com This potent H1 receptor blockade is a prominent feature shared with mirtazapine and is responsible for sedative effects. psychopharmacologyinstitute.comnih.gov

While this compound retains the receptor interaction pattern of mirtazapine, it is generally three to four times less pharmacologically active. frontiersin.org The primary difference lies in the potency of its binding to various receptors. Mirtazapine consistently demonstrates higher affinity for α2-adrenergic and 5-HT2 receptors. vulcanchem.com However, both compounds are exceptionally potent antagonists of the histamine H1 receptor. vulcanchem.com

| Receptor | This compound (Kᵢ or IC₅₀ in nM) | Mirtazapine (Kᵢ or IC₅₀ in nM) | Reference |

|---|---|---|---|

| α2-Adrenergic | Less potent than Mirtazapine | ~112 | vulcanchem.commedchemexpress.com |

| 5-HT2 | 110 (IC₅₀) | ~8.9 (Kᵢ) / 18 (IC₅₀) | vulcanchem.commedchemexpress.com |

| 5-HT3 | >1000 | ~7.9 | vulcanchem.commedchemexpress.com |

| Histamine H1 | 1.2 | 0.14 - 0.5 | vulcanchem.commedchemexpress.com |

Neurotransmitter Modulation Effects

The receptor binding profile of this compound directly translates into its effects on neurotransmitter systems, particularly the noradrenergic system.

Impact on Serotonergic Neurotransmission

The blockade of 5-HT2 and 5-HT3 receptors by this compound is significant because it prevents serotonin from activating these specific sites. drugbank.com This action is theorized to result in a preferential stimulation of 5-HT1A receptors by the available serotonin. nih.govnih.govdrugbank.com The enhancement of neurotransmission through the 5-HT1A pathway is widely implicated in the therapeutic effects of this class of compounds. nih.gov The specific enantiomers of the parent compound, mirtazapine, are responsible for these distinct actions; the (S)-(+) enantiomer mediates the antagonism of 5-HT2A and 5-HT2C receptors, while the (R)-(–) enantiomer is responsible for blocking the 5-HT3 receptor. wikipedia.org

The binding affinity of this compound for these serotonin receptors is lower than that of mirtazapine, but it remains pharmacologically relevant. This modulation of serotonergic pathways, specifically the blockade of 5-HT2 and 5-HT3 receptors, is a key feature of its pharmacodynamic profile.

Table 1: this compound and Mirtazapine Receptor Affinity Profile This table displays the inhibitory constants (IC50) for the (R)-enantiomer of this compound compared to its parent compound, mirtazapine, at key serotonin receptors. Lower values indicate higher binding affinity.

| Compound | Receptor | Inhibitory Constant (IC50) (nM) |

|---|---|---|

| (R)-Normirtazapine | 5-HT2 | 110 |

| Mirtazapine | 5-HT2 | 18 |

Potential Modulation of Other Neurotransmitter Systems (e.g., GABAergic, Glutamatergic)

While direct research on this compound's effects on the γ-aminobutyric acid (GABA) and glutamate (B1630785) systems is limited, its known pharmacodynamic profile suggests a potential for indirect modulation. The antagonism of 5-HT2A receptors is known to influence both GABAergic and glutamatergic neurons. wikipedia.org Specifically, 5-HT2A receptors are located on both inhibitory GABAergic interneurons and excitatory glutamatergic principal cells, meaning that antagonism at this site can alter the excitatory-inhibitory balance within neural circuits. nih.gov

Studies on the parent compound, mirtazapine, provide further insight. Research in animal models has shown that chronic administration of mirtazapine can induce region-specific changes in brain glutamate content, such as increasing glutamate levels in the hippocampus. nih.gov Although these findings relate to the parent drug, they suggest that the pharmacological mechanism shared by this compound could extend to influencing these critical neurotransmitter systems. However, the precise and direct impact of this compound itself on GABAergic and glutamatergic neurotransmission requires dedicated investigation.

Efficacy and Potency of this compound as an Active Metabolite

This compound is the N-demethylated metabolite of mirtazapine and is recognized as being pharmacologically active, rather than an inert byproduct. researchgate.net It is formed in the liver primarily by the cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2. nih.gov Crucially for its activity within the central nervous system, research shows that this compound effectively crosses the blood-brain barrier, achieving significant concentrations in the cerebrospinal fluid (CSF). nih.gov

Table 2: Comparative Efficacy of this compound This table summarizes the relative pharmacological activity of this compound in comparison to its parent compound, mirtazapine.

| Compound | Comparison Metric | Finding |

|---|---|---|

| This compound | Relative Pharmacological Activity | 3 to 4 times less active than mirtazapine. researchgate.net |

Pharmacokinetic Considerations of Normirtazapine in Biological Systems

Absorption and Systemic Exposure of Normirtazapine

This compound is the primary active N-demethylated metabolite of the tetracyclic antidepressant mirtazapine (B1677164). medsafe.govt.nzloinc.orgloinc.org Its systemic exposure is intrinsically linked to the absorption and metabolism of the parent compound. Mirtazapine is rapidly and effectively absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within two hours. nih.gov However, the absolute bioavailability of mirtazapine is approximately 50%, a result of significant first-pass metabolism in the gut wall and liver. nih.gov This extensive initial metabolism is the primary route through which this compound is formed and enters systemic circulation. medsafe.govt.nz

The formation of this compound is mainly catalyzed by the cytochrome P450 (CYP) enzymes, specifically CYP3A4, with contributions from CYP2D6 and CYP1A2. medsafe.govt.nz Consequently, the systemic exposure to this compound is influenced by factors affecting these enzymes. Once formed, this compound accounts for a significant portion of the total circulating drug-related compounds during mirtazapine therapy.

Distribution Across Biological Barriers

Once in the bloodstream, this compound undergoes distribution throughout the body. Like its parent compound, this compound binds to plasma proteins, with mirtazapine's binding being approximately 85%. nih.govfda.gov This binding is nonspecific and reversible. nih.gov The distribution of a drug into various body tissues is a critical factor in its ability to reach its site of action. Biological barriers, such as the blood-brain barrier, regulate the passage of substances from the systemic circulation into specific compartments like the central nervous system (CNS). sagreview.comfondation-charcot.org The physicochemical properties of a molecule, including its size and lipophilicity, are key determinants of its ability to cross these barriers. fondation-charcot.org

Cerebrospinal Fluid to Serum Ratio of this compound

The penetration of this compound into the central nervous system can be quantified by examining its concentration in cerebrospinal fluid (CSF) relative to its concentration in the blood serum. Studies measuring the distribution of mirtazapine and this compound have provided insight into this ratio.

In one study involving patients treated with mirtazapine, a highly significant correlation was found between the serum concentrations of this compound and its concentrations in the CSF (r = +0.885, p < 0.001). nih.gov This strong correlation indicates a consistent passage of the metabolite across the blood-CSF barrier. nih.gov When considering the unbound fraction of the drug (the portion not bound to plasma proteins), the mean CSF/serum ratio for mirtazapine was found to be 1.05, indicating a high degree of passage into the CSF. nih.govsigmaaldrich.com These findings suggest that this compound effectively enters the central nervous system. nih.gov

Plasma Concentration Dynamics of this compound

The concentration of this compound in the plasma is a key pharmacokinetic parameter, reflecting the interplay of its formation from mirtazapine, distribution, and eventual elimination. Monitoring plasma levels of both mirtazapine and this compound can be useful in assessing patient-specific pharmacokinetics. loinc.org Research indicates that this compound plasma concentrations are relatively stable compared to the more variable levels of its parent compound.

Relationship between Mirtazapine Dose and this compound Plasma Levels

There is a direct and strong relationship between the administered daily dose of mirtazapine and the resulting steady-state plasma concentrations of this compound. Research has demonstrated a strong positive correlation between the daily mirtazapine dose and the serum levels of this compound. nih.govresearchgate.net

A study involving patients treated with daily mirtazapine doses ranging from 7.5 to 60 mg reported a strong, statistically significant correlation (r = +0.732, p < 0.01) between the dose and the measured serum levels of this compound. nih.govresearchgate.net This indicates that as the dose of mirtazapine is increased, a proportional increase in the plasma concentration of its active metabolite, this compound, can be expected. nih.gov Mirtazapine itself also shows a linear relationship between dose and plasma levels over a range of 15 to 80 mg. nih.govfda.govfda.gov

Table 1: Correlation between Mirtazapine Dose and Metabolite Plasma Concentrations

| Compound | Correlation Coefficient (r) with Daily Mirtazapine Dose | Significance (p-value) | Reference |

|---|---|---|---|

| Mirtazapine | +0.631 | <0.01 | nih.gov |

| This compound | +0.732 | <0.01 | nih.gov |

Accumulation of this compound with Chronic Mirtazapine Treatment

With continuous administration of mirtazapine, both the parent drug and its metabolite, this compound, accumulate in the body until they reach a steady state. loinc.orgfda.gov Steady-state plasma levels for mirtazapine are typically achieved within 5 days of initiating treatment, with an accumulation ratio of approximately 1.5, indicating about 50% accumulation. fda.govfda.gov

Inter-individual Variability in this compound Pharmacokinetics

The pharmacokinetic profile of this compound, the primary active N-demethylated metabolite of mirtazapine, demonstrates considerable variability among individuals. nih.gov This variation is a critical consideration in clinical practice, as it can influence both therapeutic outcomes and the potential for adverse effects. The primary factors contributing to this inter-individual variability include genetic polymorphisms of metabolic enzymes, physiological and pathological conditions, and the co-administration of other drugs. frontiersin.orgtellmegen.comvulcanchem.com

A significant source of this variability lies in the extensive metabolism of the parent drug, mirtazapine, which is primarily converted to this compound by the cytochrome P450 (CYP) enzymes CYP2D6, CYP3A4, and CYP1A2. vulcanchem.comresearchgate.net The inherent genetic differences in the activity of these enzymes, particularly CYP2D6, lead to marked differences in the rate and extent of this compound formation and subsequent clearance. nih.govnih.gov

Genetic Polymorphisms

Genetic variations in the CYP2D6 gene are a well-established cause of inter-individual differences in the metabolism of many drugs, including mirtazapine. nih.gov These polymorphisms result in different metabolic phenotypes, which can be broadly categorized as follows:

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to significantly reduced or absent enzyme activity.

Intermediate Metabolizers (IMs): Those who are heterozygous for a non-functional allele or carry two alleles with decreased activity.

Extensive Metabolizers (EMs): Individuals with two fully functional CYP2D6 alleles, representing the typical metabolic rate.

Ultrarapid Metabolizers (UMs): People with multiple copies of the functional CYP2D6 gene, resulting in substantially increased enzyme activity.

Studies have shown that these genetic differences can impact the plasma concentrations of mirtazapine's metabolites. For instance, research in Japanese psychiatric patients identified that individuals homozygous for the CYP2D610 allele, which leads to decreased enzyme function, had significantly higher plasma concentrations of the S-(+)-enantiomer of mirtazapine. turkjnephrol.org While this study focused on the parent drug, it highlights the functional consequence of CYP2D6 polymorphisms on the metabolic pathway that produces this compound. turkjnephrol.org A study on patients with depressive disorders and comorbid alcohol use disorder found that increased CYP2D6 activity was associated with reduced efficacy of mirtazapine, suggesting that faster metabolism to metabolites like this compound, and their subsequent clearance, can influence clinical response. nih.gov

Table 1: Impact of CYP2D6*10 Genotype on S-(+)-Mirtazapine Plasma Concentrations in Japanese Patients turkjnephrol.org

| CYP2D6 Genotype | Mean Corrected Plasma Concentration of S-(+)-Mirtazapine (ng/mL/mg/kg) |

|---|---|

| No Variant Allele | Not specified, but lower than homozygotes |

Data from a study that found a significant positive correlation between the number of CYP2D610 alleles and plasma concentrations of S-(+)-mirtazapine, indicating reduced metabolism in individuals with this variant. turkjnephrol.org*

Physiological and Pathological States

An individual's physiological or pathological state can also introduce significant variability in this compound pharmacokinetics. Of particular importance is renal function, as the kidneys are a primary route of elimination for mirtazapine's metabolites. droracle.aidroracle.ai Impaired renal function can lead to decreased clearance and accumulation of this compound.

Mirtazapine clearance is reduced by approximately 30% in patients with moderate renal impairment and by about 50% in those with severe renal impairment. droracle.aidroracle.aidrugs.com This reduction in clearance of the parent drug implies a corresponding decrease in the elimination of its metabolites, including this compound, potentially leading to higher plasma concentrations and a prolonged half-life.

Table 2: Effect of Renal Impairment on Mirtazapine Clearance droracle.aidrugs.com

| Renal Function Status | Approximate Decrease in Mirtazapine Clearance |

|---|---|

| Moderate Impairment (GFR 11–39 mL/min/1.73 m²) | ~30% |

Note: This table reflects the clearance of the parent drug, mirtazapine. Reduced clearance of mirtazapine in renal impairment suggests a similar or greater impact on the renal elimination of its metabolite, this compound.

Drug-Drug Interactions

Co-administration of other medications can significantly alter the pharmacokinetic profile of this compound by inhibiting or inducing the CYP enzymes responsible for its formation from mirtazapine.

CYP Enzyme Inhibitors: Drugs that strongly inhibit CYP2D6 or CYP3A4 can slow down the metabolism of mirtazapine, which may affect the concentration of this compound. tellmegen.com For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) or HIV protease inhibitors can increase mirtazapine plasma levels and would be expected to alter the metabolic ratio of this compound. tellmegen.com

CYP Enzyme Inducers: Conversely, co-administration with potent inducers of CYP3A4, such as carbamazepine (B1668303) or rifampicin, can accelerate mirtazapine metabolism. mspca.org This leads to lower plasma concentrations of mirtazapine and could potentially increase the formation rate of this compound, while also possibly increasing its subsequent clearance if the same enzymes are involved. mspca.org One study showed that co-administration with carbamazepine decreased the mean steady-state mirtazapine systemic exposure by approximately 60%. mspca.org

These interactions underscore the complexity of predicting this compound levels in patients taking multiple medications. gu.se

Analytical Methodologies for Normirtazapine Quantification in Research

Chromatographic Techniques for Normirtazapine Determination

Chromatography is the cornerstone for the separation and quantification of this compound from complex biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most frequently employed techniques, each offering distinct advantages depending on the specific requirements of the research.

HPLC coupled with fluorescence detection is a highly sensitive and specific method for the determination of this compound. nih.govnih.gov This technique leverages the native fluorescence of the compound, allowing for low detection limits. The separation is typically achieved on a reverse-phase column, such as a C18 or a phenyl column. nih.govnih.govbrieflands.com

Method parameters are optimized to achieve efficient separation from the parent drug, mirtazapine (B1677164), and other potential interferences in the biological matrix. nih.gov For instance, one method utilized a Chromolith C18 column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3) in an isocratic mode, allowing for the elution of all analytes in under five minutes. nih.gov The fluorescence detector is typically set at an excitation wavelength of around 290 nm and an emission wavelength of approximately 350 nm. nih.gov The lower limit of quantification (LOQ) for this compound using this method can be as low as 2 ng/mL. nih.gov

Interactive Table: HPLC with Fluorescence Detection Methods for this compound

| Column | Mobile Phase | Flow Rate | Detection (Excitation/Emission) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Chromolith C18 | Acetonitrile: Phosphate buffer (pH 3, 20:80, v/v) | 2 mL/min | 290 nm / 350 nm | 2 | nih.gov |

| µBondapak Phenyl | - | - | - | 0.5 | nih.gov |

| Luna microm C18(2) | Isocratic elution | - | Fluorimetric | 1.5 | nih.gov |

HPLC with ultraviolet (UV) detection is another widely used method for this compound quantification. brieflands.comnih.gov While generally less sensitive than fluorescence detection, it offers robustness and is readily available in most analytical laboratories. The separation is commonly performed on a reverse-phase C18 column. brieflands.comnih.gov

A gradient elution program is often employed to ensure adequate separation of this compound, its parent compound, and an internal standard. nih.gov For example, a method using a C18 column with a gradient of acetonitrile and a potassium phosphate buffer (pH 3.9) has been reported. nih.gov The UV detector is typically set at a wavelength of 290 nm for optimal sensitivity. brieflands.comnih.gov This method has demonstrated linearity in the therapeutic range and can achieve a limit of quantification below 0.6 ng/mL. brieflands.com

Interactive Table: HPLC with Ultraviolet Detection Methods for this compound

| Column | Mobile Phase | Flow Rate | Detection (Wavelength) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| C18 ODS-3 (250 x 4.6 mm) | Gradient: A) 20 mM potassium phosphate buffer (pH 3.9), acetonitrile, triethylamine (B128534) (75.0:24.9:0.1, v/v/v) B) Acetonitrile | - | 290 nm | 0.46 | brieflands.comnih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity and selectivity. nih.govscirp.org This technique combines the separation power of HPLC with the highly specific detection capabilities of mass spectrometry. It is particularly valuable for analyzing complex biological matrices and can achieve very low limits of quantification. scirp.orgrestek.com

The chromatographic separation is typically performed on a C18 column. scirp.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound. nih.gov For instance, a validated LC-MS/MS method for mirtazapine and its metabolites in human plasma has been developed with a run time of just 2.0 minutes. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it is less commonly used than LC-based methods for this compound. mdpi.comnih.gov GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. nist.gov Sample preparation for GC-MS often involves a derivatization step to improve the volatility and thermal stability of the analyte.

One GC-MS procedure for the detection of various antidepressants and their metabolites in urine involves liquid-liquid extraction followed by acetylation before injection into the GC-MS system. nih.gov The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. nih.gov

Sample Preparation and Extraction Methods for Biological Matrices

Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering substances from the biological matrix (e.g., plasma, serum, urine) and to concentrate the analyte of interest. researchgate.netnih.govresearchgate.net The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the analytical technique being used.

The most common extraction techniques for this compound from biological matrices are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govcuny.edu

Liquid-Liquid Extraction (LLE) : This is a widely used technique where the biological sample is mixed with an immiscible organic solvent. nih.gov After adjusting the pH to ensure this compound is in its non-ionized form, the analyte partitions into the organic phase, leaving behind many of the endogenous interferences in the aqueous phase. nih.gov A common LLE procedure for this compound involves the use of a hexane (B92381) and isoamyl alcohol mixture. nih.gov

Solid-Phase Extraction (SPE) : SPE is a more selective and often more efficient extraction method compared to LLE. cuny.edu It utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. After washing the cartridge to remove interferences, the purified analyte is eluted with a small volume of an appropriate solvent. C18 cartridges are commonly used for the extraction of this compound. researchgate.net

Protein precipitation is another simpler, though less clean, sample preparation technique that can be employed. researchgate.net This involves adding a protein-precipitating agent, such as acetonitrile or methanol, to the plasma or serum sample to denature and remove proteins. thermofisher.com

Method Validation Parameters in this compound Research

To ensure the reliability and accuracy of analytical data, methods for the quantification of this compound must be rigorously validated according to international guidelines. nih.govresearchgate.netgsconlinepress.comnih.gov The key validation parameters include:

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. nih.govnih.gov This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of this compound. nih.gov

Linearity : The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte. nih.govnih.gov Calibration curves are constructed by plotting the response against the concentration of a series of standards, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. nih.govnih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.govnih.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov The accuracy is expressed as the percentage of the nominal concentration, and the precision is expressed as the relative standard deviation (RSD%). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govresearchgate.netnih.gov

Recovery : The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration. nih.gov

Stability : The stability of this compound in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term room temperature stability, and long-term storage stability. nih.gov

Interactive Table: Validation Parameters for a Validated HPLC-UV Method for this compound

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 10 - 250 ng/mL | brieflands.comnih.gov |

| Correlation Coefficient (r²) | ≥0.9981 | brieflands.comnih.gov |

| Intra-day Precision (RSD%) | < 2.9% | brieflands.comnih.gov |

| Inter-day Precision (RSD%) | < 2.9% | brieflands.comnih.gov |

| Intra-day Accuracy (RE%) | -2.8% to 5.5% | brieflands.comnih.gov |

| Inter-day Accuracy (RE%) | -2.8% to 5.5% | brieflands.comnih.gov |

| Recovery | 106.6% | brieflands.comnih.gov |

| Limit of Detection (LOD) | 0.15 ng/mL | brieflands.comnih.gov |

| Limit of Quantification (LOQ) | 0.46 ng/mL | brieflands.comnih.gov |

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. teledynetekmar.com The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govteledynetekmar.com

Several studies have established the LOD and LOQ for this compound in various matrices. One sensitive HPLC-UV method determined the LOD and LOQ for this compound in human plasma to be 0.15 ng/mL and 0.46 ng/mL, respectively. nih.govbrieflands.com Another HPLC method with fluorescence detection reported an LOQ of 2 ng/mL for this compound. nih.gov For environmental analysis in wastewater, a method using solid-phase extraction and LC-MS/MS established the lower limit of quantification (LLOQ) in the range of 1 to 25 ng/L for a suite of antidepressants including this compound. researchgate.net

| Method | Matrix | LOD (ng/mL) | LOQ/LLOQ (ng/mL) | Source |

|---|---|---|---|---|

| HPLC-UV | Human Plasma | 0.15 | 0.46 | nih.govbrieflands.com |

| HPLC-Fluorescence | Human Plasma | - | 2 | nih.gov |

| LC-MS/MS | Wastewater | - | 0.001 - 0.025 | researchgate.net |

Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, often expressed as the percentage of relative error (RE%). nih.govnih.gov Precision describes the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD%). nih.govnih.gov Both parameters are assessed at different concentration levels (low, medium, and high) and on the same day (intra-day) and on different days (inter-day) to ensure the method's reliability. nih.govuantwerpen.be

For the quantification of this compound in human plasma, a validated HPLC-UV method demonstrated high accuracy and precision. The intra-day and inter-day precision (RSD%) were found to be less than 2.9%, while the accuracy (RE%) was between -0.62% and 5.50%. nih.govbrieflands.com Another study using an HPLC-fluorescence method showed intra- and inter-day precision ranging from 1.7% to 17.6% and accuracy from 81.1% to 118.5% for this compound and its related compounds. nih.gov According to validation guidelines, acceptance criteria for accuracy and precision are often set at <15% for both bias (accuracy) and RSD (precision), with a slightly wider range of <20% at the LLOQ. uantwerpen.be

| Method | Matrix | Parameter | Value | Source |

|---|---|---|---|---|

| HPLC-UV | Human Plasma | Intra- & Inter-day Precision (RSD%) | <2.9% | nih.govbrieflands.com |

| Intra- & Inter-day Accuracy (RE%) | -0.62% to 5.50% | |||

| HPLC-Fluorescence | Human Plasma | Intra- & Inter-day Precision (RSD%) | 1.7% to 17.6% | nih.gov |

| Accuracy (%) | 81.1% to 118.5% |

Recovery Efficiency

Recovery efficiency is a measure of the effectiveness of the sample extraction process. It compares the amount of analyte measured after being extracted from the matrix to the amount in an unextracted standard of the same concentration. nih.gov This parameter is vital for ensuring that a consistent and significant portion of the analyte is recovered from the biological sample for analysis.

Different extraction techniques yield varying recovery efficiencies for this compound. A liquid-liquid extraction method using n-hexane and ethyl acetate (B1210297) for plasma samples reported a mean recovery of 37.2% for this compound. nih.gov In contrast, another HPLC method utilizing a different extraction procedure from human plasma achieved an average recovery of 106.6%. nih.gov In environmental analysis, solid-phase extraction (SPE) is commonly used. For wastewater samples, Oasis® MCX cartridges have been shown to be particularly effective for extracting this compound, with recoveries ranging from 80% to 110%. researchgate.net

| Extraction Method | Matrix | Mean Recovery (%) | Source |

|---|---|---|---|

| Liquid-Liquid Extraction (n-hexane:ethylacetate) | Human Plasma | 37.2% | nih.gov |

| Proprietary Extraction | Human Plasma | 106.6% | nih.gov |

| Solid-Phase Extraction (Oasis® MCX) | Wastewater | 80% - 110% | researchgate.net |

Application of Analytical Methods in Therapeutic Drug Monitoring Research of this compound

Therapeutic drug monitoring (TDM) involves the measurement of drug concentrations in biological fluids to optimize dosage regimens for individual patients, thereby enhancing efficacy and minimizing toxicity. researchgate.netmdpi.com The validated analytical methods for this compound quantification are directly applied in TDM research to investigate the pharmacokinetics of its parent drug, mirtazapine, and to explore potential correlations between drug concentrations and clinical outcomes. nih.gov

Significant interindividual variability in the pharmacokinetics of mirtazapine highlights the importance of TDM. nih.gov Validated HPLC and LC-MS/MS methods are employed in clinical settings to measure the plasma levels of both mirtazapine and this compound in patients undergoing treatment. nih.govnih.gov For example, one study applied a developed HPLC-UV method to analyze plasma samples from 62 psychiatric patients receiving mirtazapine. nih.gov The research found mean plasma concentrations of 28.6 ± 13.8 ng/mL for mirtazapine and 12.3 ± 6.5 ng/mL for this compound. nih.gov Such data are essential for establishing therapeutic ranges and understanding the metabolic ratio between the parent drug and its active metabolite, which can be influenced by factors like genetics, age, and co-medications. researchgate.netnih.gov These analytical procedures provide clinicians and researchers with the precise and reliable data needed to personalize therapy and manage treatment effectively. nih.gov

Investigational Studies and Research Paradigms Involving Normirtazapine

Preclinical Research Models and In Vitro Studies

Preclinical studies have been fundamental in characterizing the pharmacological and metabolic profile of normirtazapine.

In vivo electrophysiological studies in rats have been instrumental in understanding the effects of mirtazapine (B1677164) and, by extension, its active metabolite this compound, on neuronal firing rates. Research has shown that mirtazapine enhances the firing activity of noradrenergic (NA) neurons in the locus coeruleus and serotonergic (5-HT) neurons in the dorsal raphe nucleus. nih.gov This effect is attributed to the blockade of α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic terminals. nih.govnih.gov this compound is also known to be a potent antagonist of α2-adrenergic receptors. vulcanchem.com This antagonism is understood to increase the release of norepinephrine (B1679862) and serotonin (B10506), which would correspond to an increased firing rate of their respective neurons. Therefore, this compound is considered a key contributor to the electrophysiological effects observed after mirtazapine administration, working in concert with the parent compound to enhance noradrenergic and serotonergic neurotransmission.

Microdialysis studies in freely moving rats have provided direct evidence of the impact of α2-adrenergic receptor blockade on neurotransmitter levels in the brain. Systemic administration of mirtazapine has been shown to significantly increase the extracellular concentrations of noradrenaline and dopamine (B1211576) in the medial prefrontal cortex. nih.govnih.gov This effect is directly linked to the inhibition of α2-adrenoceptors. nih.gov While specific microdialysis studies focusing solely on this compound are not extensively documented, its established role as an α2-adrenergic antagonist suggests it contributes to this observed neurochemical action. vulcanchem.com The blockade of these receptors by this compound would be expected to increase the release of noradrenaline and consequently dopamine from noradrenergic terminals in cortical regions. nih.gov

The metabolic pathway from mirtazapine to this compound has been clearly elucidated through in vitro studies using human liver microsomes. These experiments have identified that the N-demethylation of mirtazapine is a primary route of metabolism. The cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6, are the main catalysts for this conversion. vulcanchem.com A minor contribution to this metabolic process is also made by CYP1A2. This multi-enzyme involvement highlights the complexity of mirtazapine metabolism and provides a basis for understanding potential drug-drug interactions and inter-individual variability in metabolite formation.

Human Research Studies and Clinical Investigations

Human studies have further explored the real-world pharmacokinetics and central nervous system distribution of this compound in both healthy individuals and specific patient groups.

Pharmacokinetic investigations in humans have confirmed that this compound is a major metabolite of mirtazapine circulating in the plasma. brieflands.com Its concentrations are generally lower than the parent drug, with one study noting a plasma metabolite-to-parent ratio of approximately 1:3 at steady-state. vulcanchem.com The pharmacokinetic profile can be influenced by patient-specific factors, such as liver function. In patients with hepatic impairment, the clearance of mirtazapine is reduced, which can affect the formation of its metabolites. nih.gov Specifically, studies in patients with liver dysfunction have shown that renal clearance of this compound can be reduced by 30-50%. vulcanchem.com

The table below summarizes key pharmacokinetic parameters of this compound.

Pharmacokinetic Data for this compound

| Parameter | Finding | Population |

|---|---|---|

| Plasma Concentration | Average of 12.3 ± 6.5 ng/mL in patients on standard mirtazapine therapy. | Patients |

| Elimination Half-life (t½) | 23–26 hours for the (R)-enantiomer. | Not Specified |

| Plasma Protein Binding | Approximately 85%. | Not Specified |

| Volume of Distribution (Vd) | 4.2 L/kg. | Not Specified |

| Effect of Hepatic Impairment | Clearance reduced by 30–50%. | Patients with Liver Dysfunction |

Data compiled from multiple sources. vulcanchem.combrieflands.com

Drug-Drug Interaction Research involving this compound

The metabolism of mirtazapine, the parent compound of this compound, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Specifically, enzymes CYP2D6 and CYP3A4 are major contributors to its metabolism, with CYP1A2 playing a lesser role. nih.gov Consequently, the plasma concentration of mirtazapine, and subsequently the formation and concentration of its metabolite this compound, can be significantly altered by co-administered drugs that induce or inhibit these enzymes. nih.govmdpi.com Such drug-drug interactions are a critical area of research, as they can lead to changes in systemic exposure, potentially resulting in reduced efficacy or adverse reactions. fda.gov

Cytochrome P450 inducers are substances that increase the activity of CYP enzymes, leading to accelerated metabolism of drugs that are substrates for these enzymes. mdpi.com Potent CYP inducers include several antiepileptic drugs such as carbamazepine (B1668303) and phenytoin. nih.gov These agents are known to stimulate the rate of metabolism and clearance of drugs catabolized by the induced enzymes. nih.gov

Research indicates that co-administration of mirtazapine with strong CYP3A4 inducers can lead to a significant decrease in mirtazapine plasma concentrations. nih.gov Carbamazepine, a well-documented hepatic enzyme inducer, along with phenytoin, can significantly lower the plasma levels of co-administered psychiatric drugs. nih.govthe-hospitalist.org Studies have shown that the use of carbamazepine with various antidepressants, including mirtazapine, can decrease their concentrations by at least 25%, potentially leading to reduced therapeutic efficacy. nih.gov This interaction is primarily due to the induction of the CYP3A4 enzyme. pharmajournal.net A substantial increase in the dosage of the affected drug may be necessary to achieve the desired therapeutic benefits when co-administered with such inducers. pharmajournal.net

Table 1: Summary of Research Findings on this compound's Parent Compound (Mirtazapine) Interactions with CYP450 Inducers

| Interacting Drug (Inducer) | Affected Enzyme(s) | Observed Effect on Mirtazapine | Reference(s) |

| Carbamazepine | CYP3A4 | Significantly decreased plasma concentrations. | nih.gov |

| Phenytoin | CYP3A4 (presumed) | May significantly decrease mirtazapine concentrations. | nih.govnih.gov |

In contrast to inducers, CYP450 inhibitors block the metabolic activity of these enzymes, which can lead to increased plasma concentrations of substrate drugs. nih.gov This inhibition can result in elevated drug exposure and a higher risk of concentration-dependent adverse effects. fda.gov Mirtazapine itself has been shown in vitro to have minimal inhibitory effects on CYP1A2, CYP3A4, and CYP2D6. nih.gov

However, when mirtazapine is the "victim" drug, its plasma levels can be affected by potent inhibitors of its metabolizing enzymes. Research involving the co-administration of mirtazapine with CYP inhibitors has been documented. For instance, a small trial studying the interaction between the strong CYP1A2 and moderate CYP2C19/3A4 inhibitor fluvoxamine (B1237835) and mirtazapine found a three- to four-fold increase in the plasma concentrations of mirtazapine. nih.gov This highlights the potential for clinically significant interactions when mirtazapine is combined with potent CYP inhibitors.

Table 2: Summary of Research Findings on this compound's Parent Compound (Mirtazapine) Interactions with CYP450 Inhibitors

| Interacting Drug (Inhibitor) | Affected Enzyme(s) | Observed Effect on Mirtazapine | Reference(s) |

| Fluvoxamine | CYP1A2, CYP2C19, CYP3A4 | 3-4 fold increase in plasma concentrations. | nih.gov |

Neuroimaging Studies (e.g., PET) for Receptor Occupancy

Positron Emission Tomography (PET) is a powerful neuroimaging technique used in drug development to non-invasively measure receptor occupancy in the living human brain. nih.govfrontiersin.org This method allows researchers to determine whether a drug has entered the brain, engaged with its intended target, and achieved a level of receptor occupancy sufficient for a therapeutic effect. nih.gov

A study was conducted to determine if [11C]mirtazapine, a radiolabeled version of mirtazapine, could serve as an effective molecular tool for PET scans to estimate neuroreceptor occupancy. researchgate.netnih.gov The research employed a randomized, double-blind, placebo-controlled design with 18 healthy volunteers. nih.gov Each participant underwent two PET scans with [11C]mirtazapine: one at baseline and a second scan after five days of treatment with either a placebo, 7.5 mg of mirtazapine, or 15 mg of mirtazapine. nih.gov

The results demonstrated that placebo treatment did not alter the binding potential of [11C]mirtazapine. nih.gov However, daily administration of mirtazapine significantly decreased the binding potential in key brain regions, including the cortex, amygdala, and hippocampus. researchgate.netnih.gov This reduction in binding potential was used to calculate the degree of receptor occupancy. nih.gov The study concluded that [11C]mirtazapine combined with PET is a suitable method for determining the receptor occupancy of mirtazapine in the human brain. researchgate.netnih.gov

Table 3: Findings from PET Receptor Occupancy Study of Mirtazapine

| Study Parameter | Finding | Reference(s) |

| PET Ligand | [11C]mirtazapine | researchgate.netnih.gov |

| Study Design | Randomized, double-blind, placebo-controlled, within-subject. | nih.gov |

| Participants | 18 healthy volunteers. | nih.gov |

| Key Brain Regions | Cortex, Amygdala, Hippocampus. | researchgate.netnih.gov |

| Receptor Occupancy (High-binding regions) | 74% to 96% after five daily doses of 7.5 mg or 15 mg. | nih.gov |

| Receptor Occupancy (Low-binding regions) | 17% to 48% after five daily doses of 7.5 mg or 15 mg. | nih.gov |

| Conclusion | [11C]mirtazapine with PET can effectively determine mirtazapine receptor occupancy. | researchgate.netnih.gov |

Wastewater-Based Epidemiology Research for Population-Level Monitoring of this compound

Wastewater-based epidemiology (WBE) is an innovative approach that provides objective, real-time information on the consumption of various substances within a defined population. uantwerpen.beresearchgate.net This is achieved by analyzing human metabolic excretion products (biomarkers) in influent wastewater collected from wastewater treatment plants (WWTPs). uantwerpen.be WBE can serve as a complementary tool to traditional methods like prescription data to assess community health and pharmaceutical consumption patterns. uantwerpen.beresearchgate.net

WBE has been applied to monitor the use of antidepressants, including mirtazapine and its metabolites like this compound. A bioanalytical method was developed and validated for the analysis of a wide range of antidepressants and their metabolites at trace concentrations in wastewater. uantwerpen.be In a study analyzing wastewater from four different WWTPs in Belgium, 18 out of 27 biomarkers for antidepressant use, including those for mirtazapine, were detected in concentrations above the limit of quantification. uantwerpen.be

Another study conducted in Stockholm, Sweden, used WBE to measure adherence to antidepressant prescriptions by comparing the measured amount of substances in wastewater to dispensed drug data. diva-portal.org The study found that adherence fluctuated significantly depending on the substance, with mirtazapine showing the highest detected adherence rate at 62.5%. diva-portal.org Interestingly, the metabolites of mirtazapine were excluded from this specific study due to a lack of available data on their individual excretion rates. diva-portal.org These studies demonstrate the potential of WBE to provide objective, population-level data on the consumption of mirtazapine.

Table 4: Summary of Wastewater-Based Epidemiology (WBE) Research Findings for Mirtazapine

| Study Location | Focus of Research | Key Findings Related to Mirtazapine | Reference(s) |

| Belgium (4 WWTPs) | Development and application of a bioanalytical assay for antidepressants in wastewater. | Biomarkers for mirtazapine use were successfully detected in influent wastewater samples. | uantwerpen.be |

| Stockholm, Sweden | Comparison of WBE data with pharmaceutical prescription data to assess drug adherence. | Mirtazapine had the highest detected adherence rate (62.5%) among the tested antidepressants. | diva-portal.org |

Theoretical Implications and Future Research Directions

Contribution of Normirtazapine to the Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) Mechanism of Action

Mirtazapine (B1677164) is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). medchemexpress.comontosight.ai Its primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in the release of both norepinephrine (B1679862) and serotonin (B10506). nih.gov Mirtazapine also blocks 5-HT2 and 5-HT3 receptors, which is believed to contribute to its antidepressant and anxiolytic effects by allowing for specific stimulation of 5-HT1A receptors. wikipedia.orgnih.gov

Hypotheses on this compound's Independent Therapeutic Potential

Given its pharmacological activity, there is a basis to hypothesize that this compound could possess independent therapeutic potential. Its profile as an α-adrenergic antagonist, H1-receptor antagonist, and serotonergic antagonist suggests it could be effective in treating conditions where these mechanisms are relevant. nih.gov For example, its antagonist properties at serotonin receptors could be beneficial in managing anxiety or sleep disturbances. wikipedia.org

Further research could explore the development of this compound as a standalone therapeutic agent. This would require a thorough characterization of its efficacy, safety, and pharmacokinetic profile independent of mirtazapine. Such studies could reveal unique therapeutic niches for this compound, potentially with a different side-effect profile compared to its parent drug. frontiersin.org For instance, if this compound has a more favorable profile regarding weight gain or sedation, it could offer a valuable alternative for certain patient populations. nih.gov

Advanced Methodological Approaches for Future this compound Research

To fully elucidate the role and potential of this compound, advanced research methodologies are necessary.

Chiral Enantiomeric Studies of this compound and its Precursors

Mirtazapine is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers), (S)-(+)-mirtazapine and (R)-(−)-mirtazapine, which may have different pharmacological properties. wikipedia.org The (S)-enantiomer is primarily responsible for the antagonism of 5-HT2A and 5-HT2C receptors, while the (R)-enantiomer is responsible for 5-HT3 receptor antagonism. wikipedia.org Both enantiomers contribute to α2-adrenergic and H1 receptor antagonism, although the (S)-enantiomer is a more potent antihistamine. wikipedia.org

Metabolomics and Systems Biology Perspectives in this compound Research

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers a powerful lens through which to view the impact of this compound. nih.govnih.gov By analyzing the complete set of metabolites, researchers can gain a comprehensive understanding of the biochemical pathways affected by this compound. univ-tours.fr This approach can help identify biomarkers of drug response and toxicity, and provide insights into the broader physiological effects of the compound. nih.gov

Integrating metabolomics data with other "omics" data (genomics, transcriptomics, proteomics) within a systems biology framework can provide a holistic view of this compound's mechanism of action. nih.govnih.gov This integrative approach can help to construct predictive models of drug efficacy and side effects, paving the way for more personalized medicine approaches. nih.gov

Computational Modeling and Simulation of this compound Pharmacodynamics

Computational modeling and simulation are increasingly valuable tools in pharmacology. nih.gov These methods can be used to predict the binding affinity of this compound to various receptors and to simulate its dynamic interactions within complex biological systems. nih.gov Molecular docking studies, for example, can provide insights into the specific molecular interactions between this compound and its target receptors, helping to explain its pharmacological activity. nih.gov

Pharmacodynamic models can simulate the time course of this compound's effects in the body, helping to optimize dosing regimens and predict potential drug-drug interactions. psychiatrist.com By combining computational approaches with experimental data, researchers can build more accurate and predictive models of this compound's behavior, accelerating the research and development process for its potential therapeutic applications. nih.gov

Considerations for Precision Medicine Approaches in this compound Research

The advent of precision medicine offers a paradigm shift in psychiatry, moving away from a "one-size-fits-all" approach to a more individualized treatment strategy. unil.chneurotransmitter.net This is particularly relevant for antidepressant therapy, where response rates can be variable and unpredictable. For this compound, the primary active metabolite of mirtazapine, precision medicine research is multifaceted, primarily focusing on pharmacogenomics and the identification of predictive biomarkers to tailor treatment for maximal efficacy and minimal adverse effects. nih.govresearchgate.net

The core principle of precision medicine is to leverage individual variability in genes, environment, and lifestyle to inform treatment decisions. nih.govmayoclinic.org In the context of this compound, this involves understanding how genetic factors influence its pharmacokinetics and how certain biological markers may predict a patient's response to its parent compound, mirtazapine.

Pharmacogenomic Considerations

A significant portion of the variability in antidepressant response is attributed to genetic factors, with some estimates suggesting that genetics could account for over 50% of the variance. cpn.or.kr For this compound, the focus of pharmacogenomic research is on the genes encoding the cytochrome P450 (CYP) enzymes responsible for the metabolism of mirtazapine.

Mirtazapine is extensively metabolized in the liver, primarily through two major pathways: 8-hydroxylation, which is mainly catalyzed by CYP2D6, and N-demethylation to form this compound, a reaction primarily driven by CYP3A4 and to a lesser extent by CYP1A2. unil.chpharmgkb.orgmdpi.com Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in enzyme activity, which in turn affects the plasma concentrations of both mirtazapine and this compound.

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., *3, *4, *5, *6). scholaris.canih.gov

Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles. uvic.ca

Normal (Extensive) Metabolizers (NMs/EMs): Carry two functional alleles. uvic.ca

Ultrarapid Metabolizers (UMs): Carry multiple copies of a functional allele. scholaris.ca

Research has demonstrated a clear link between CYP2D6 genotype and the steady-state concentrations of mirtazapine and its metabolites. For instance, individuals classified as PMs and IMs tend to have higher serum concentrations of the active S(+)-enantiomer of mirtazapine compared to EMs. nih.govuvic.ca Crucially, this also impacts the levels of this compound. One study found that the concentration of S(+)-N-desmethylmirtazapine (this compound) was significantly higher in CYP2D6 poor metabolizers than in homozygous extensive metabolizers. nih.gov

This suggests that patients with genotypes leading to slower metabolism may be exposed to higher levels of both the parent drug and its active metabolite, which could theoretically influence both therapeutic response and the likelihood of adverse effects. Conversely, ultrarapid metabolizers might have lower concentrations, potentially leading to a lack of efficacy at standard doses. A study on the CYP2D6*10 polymorphism, common in Asian populations and associated with decreased enzyme activity, found that carriers of the S allele had a poorer treatment response to mirtazapine in the initial weeks of treatment. koreascience.kr

However, the clinical utility of CYP2D6 genotyping for mirtazapine is still a subject of debate. Some guidelines, like those from the Dutch Pharmacogenetics Working Group (DPWG), have concluded that there is currently insufficient evidence to recommend dose adjustments based on CYP2D6 status, as the observed changes in plasma concentrations have not been consistently linked to differences in clinical efficacy or side effects. pharmgkb.org Nevertheless, the potential for using pharmacogenomic data to create personalized dosing algorithms remains a key area of future research. vulcanchem.com

| CYP2D6 Phenotype | Example Genotypes | Effect on Mirtazapine Concentration (Compared to Normal Metabolizers) | Reported Effect on S(+)-Normirtazapine Concentration |

|---|---|---|---|

| Poor Metabolizer (PM) | 4/4, 5/5, 4/5 | Higher | Higher |

| Intermediate Metabolizer (IM) | 1/4, 1/5, 10/10 | Higher | Data less conclusive, but generally expected to be higher than NMs |

| Normal (Extensive) Metabolizer (NM/EM) | 1/1 | Baseline | Baseline |

| Ultrarapid Metabolizer (UM) | *1xN, *2xN | Lower (trend reported) | Lower (trend reported) |

Biomarkers for Treatment Response

Beyond pharmacogenomics, precision medicine research for this compound involves the search for other biological markers that can predict treatment outcomes. These biomarkers could help stratify patients into groups more or less likely to respond to mirtazapine therapy, thus guiding initial antidepressant choice.

Inflammatory Markers: Chronic, low-grade inflammation has been implicated in the pathophysiology of depression. Consequently, inflammatory biomarkers are being investigated as potential predictors of antidepressant response. mdpi.com

C-Reactive Protein (CRP): Studies have shown that baseline CRP levels may predict response to different types of antidepressants. For example, lower baseline CRP levels have been associated with a better response to SSRIs, while higher levels might predict a better response to noradrenergic agents. nih.govmdpi.com One study found that lower high-sensitivity CRP (hsCRP) levels were associated with remission across all antidepressant types studied. cpn.or.kr

Cytokines: Levels of various pro-inflammatory and anti-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), have been linked to depression and antidepressant response. nih.gov Antidepressants, including mirtazapine, may modulate cytokine levels. nih.govmdpi.com

Other Biological Markers:

Serotonin and Folate: In one study, remission with mirtazapine treatment was specifically associated with higher baseline levels of serotonin and folate. cpn.or.kr

MicroRNAs (miRNAs): These small non-coding RNA molecules regulate gene expression and are emerging as potential biomarkers in psychiatry. Research has identified associations between specific miRNAs and the response to mirtazapine, suggesting they could be part of future predictive models. medrxiv.org

The integration of these diverse biomarkers with pharmacogenomic data through advanced computational methods, such as machine learning algorithms, represents a promising future direction. nih.gov Such an approach could lead to the development of a multi-marker panel that provides a more holistic and accurate prediction of an individual's likely response to mirtazapine, and by extension, their exposure and response to this compound. This would be a significant step towards true precision medicine in the treatment of depression.

| Biomarker Category | Specific Marker | Association with Mirtazapine Treatment Remission/Response |

|---|---|---|

| Inflammatory Markers | C-Reactive Protein (CRP) | Lower baseline levels associated with remission. cpn.or.kr |

| Leptin | Lower baseline levels associated with remission. cpn.or.kr | |

| Neurotransmitters | Serotonin | Higher baseline levels associated with remission. cpn.or.kr |

| Nutritional Markers | Folate | Higher baseline levels associated with remission. cpn.or.kr |

| Genetic Regulators | microRNAs (e.g., miR-483-3p) | Specific miRNAs show strong association with depression severity during treatment. medrxiv.org |

Q & A

Q. How to design a preclinical study to evaluate Normirtazapine’s pharmacological efficacy and safety?

- Methodological Answer : Preclinical studies should include dose-response experiments, control groups (e.g., vehicle and positive controls), and standardized endpoints (e.g., receptor occupancy, behavioral outcomes). Use randomized allocation to minimize bias and ensure blinding during data collection. Pharmacokinetic parameters (e.g., Cmax, AUC, half-life) must be quantified via HPLC or LC-MS in plasma/tissue samples. Include toxicity assessments (e.g., hematological panels, organ histopathology) per OECD guidelines .

Q. What in vitro assays are most reliable for assessing this compound’s receptor-binding affinity?

- Methodological Answer : Competitive radioligand binding assays (e.g., using [³H]-mirtazapine displacement in transfected HEK-293 cells) are optimal. Validate results with saturation binding experiments to calculate Kd and Bmax. Include negative controls (e.g., non-transfected cells) and replicate experiments across independent batches to confirm reproducibility. Cross-validate findings with functional assays (e.g., cAMP or calcium flux measurements) .

Q. How to conduct a systematic literature review on this compound’s metabolic pathways?

- Methodological Answer : Define inclusion/exclusion criteria (e.g., species, dosing regimens, analytical methods). Search PubMed, EMBASE, and Web of Science using Boolean operators: "(this compound OR mirtazapine metabolite) AND (CYP enzyme OR glucuronidation) AND (pharmacokinetics OR metabolism)". Extract data into standardized templates (e.g., PRISMA flow diagram) and assess study quality via tools like SYRCLE’s risk-of-bias checklist .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in animal models?

- Methodological Answer : Use mixed-effects models to account for repeated measures and inter-individual variability. For non-linear dose-response relationships, apply the Emax model or AUC-based analyses. Report confidence intervals and effect sizes (e.g., Cohen’s d) instead of relying solely on p-values. Power analysis should precede experiments to determine sample size .

Advanced Research Questions

Q. How to resolve contradictions in reported data on this compound’s affinity for α2-adrenergic vs. 5-HT2A receptors?

- Methodological Answer : Perform meta-regression to identify confounding variables (e.g., species differences, assay conditions). Replicate experiments under standardized protocols (e.g., identical cell lines, buffer pH, temperature). Use sensitivity analysis to assess the impact of outlier studies. Cross-reference structural data (e.g., molecular docking simulations) to explain binding discrepancies .

Q. What experimental strategies optimize this compound’s blood-brain barrier (BBB) penetration in translational models?

- Methodological Answer : Employ in situ brain perfusion techniques in rodents to quantify BBB permeability. Compare results across species (e.g., murine vs. primate models) and validate with microdialysis. Use LC-MS/MS to measure unbound drug fractions in cerebrospinal fluid. Integrate PBPK modeling to predict human BBB penetration .

Q. How to integrate multi-omics data to elucidate this compound’s mechanisms in treatment-resistant depression?

- Methodological Answer : Combine transcriptomics (RNA-seq of prefrontal cortex tissue), proteomics (mass spectrometry), and metabolomics (NMR or LC-MS) in animal models. Apply pathway enrichment analysis (e.g., KEGG, Reactome) and machine learning (e.g., random forests) to identify convergent pathways. Validate findings with CRISPR/Cas9 knockouts of candidate genes .

Q. What methods address batch-to-batch variability in this compound’s preclinical toxicity studies?

- Methodological Answer : Standardize raw material sourcing (e.g., certified vendors for reagents). Implement QC/QA protocols (e.g., NMR purity checks, stability testing under stress conditions). Use factorial designs to test interactions between batch variables (e.g., storage temperature, solvent lot). Include internal reference samples in each assay run .

Q. How to design a longitudinal clinical trial for this compound’s neuroprotective effects in comorbid depression and neurodegeneration?

- Methodological Answer : Use adaptive trial designs with pre-specified interim analyses. Stratify patients by biomarkers (e.g., CSF Aβ42, tau levels) and include multimodal endpoints (e.g., MADRS scores, fMRI connectivity). Apply mixed-effects models for missing data and adjust for covariates (e.g., age, concomitant medications). Power calculations must account for attrition rates .

Q. What bioinformatics tools are effective for mapping this compound’s off-target interactions?

- Methodological Answer :

Use Chemoproteomics (e.g., thermal proteome profiling) to identify off-target proteins. Validate with SPR or ITC binding assays. Apply network pharmacology tools (e.g., STITCH, STRING) to predict functional pathways. Cross-validate findings with clinical adverse event databases (e.g., FAERS) to prioritize high-risk interactions .

Key Methodological Frameworks

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) .

- Data Contradiction Analysis : Principal contradiction analysis (identify dominant conflicting variables) and iterative hypothesis testing .

- Reproducibility : PRISMA guidelines for systematic reviews, ARRIVE 2.0 for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.